molecular formula C25H43ClO2 B14529214 17-(3-Chloro-4-methoxy-5-methylphenyl)heptadecan-1-OL CAS No. 62316-42-1

17-(3-Chloro-4-methoxy-5-methylphenyl)heptadecan-1-OL

Cat. No.: B14529214
CAS No.: 62316-42-1
M. Wt: 411.1 g/mol
InChI Key: QVIODVSJRDZROV-UHFFFAOYSA-N
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Description

17-(3-Chloro-4-methoxy-5-methylphenyl)heptadecan-1-OL is a long-chain primary fatty alcohol It is characterized by the presence of a heptadecane backbone with a hydroxy group at one end and a substituted phenyl group at the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(3-Chloro-4-methoxy-5-methylphenyl)heptadecan-1-OL typically involves the following steps:

    Formation of the substituted phenyl group: This can be achieved through electrophilic aromatic substitution reactions where a phenyl ring is substituted with chloro, methoxy, and methyl groups.

    Attachment to the heptadecane chain: The substituted phenyl group is then attached to the heptadecane chain through a series of reactions, such as Friedel-Crafts alkylation.

    Introduction of the hydroxy group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

17-(3-Chloro-4-methoxy-5-methylphenyl)heptadecan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

17-(3-Chloro-4-methoxy-5-methylphenyl)heptadecan-1-OL has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 17-(3-Chloro-4-methoxy-5-methylphenyl)heptadecan-1-OL involves its interaction with molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The substituted phenyl group can interact with hydrophobic regions of proteins and membranes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    Heptadecan-1-OL: A long-chain primary fatty alcohol with a similar structure but without the substituted phenyl group.

    3-Chloro-4-methoxy-5-methylphenol: A phenol derivative with similar substituents on the phenyl ring but lacking the long heptadecane chain.

Uniqueness

17-(3-Chloro-4-methoxy-5-methylphenyl)heptadecan-1-OL is unique due to the combination of a long heptadecane chain and a substituted phenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

62316-42-1

Molecular Formula

C25H43ClO2

Molecular Weight

411.1 g/mol

IUPAC Name

17-(3-chloro-4-methoxy-5-methylphenyl)heptadecan-1-ol

InChI

InChI=1S/C25H43ClO2/c1-22-20-23(21-24(26)25(22)28-2)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-27/h20-21,27H,3-19H2,1-2H3

InChI Key

QVIODVSJRDZROV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)Cl)CCCCCCCCCCCCCCCCCO

Origin of Product

United States

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